molecular formula C13H9BrO4S B2671717 4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate CAS No. 297150-13-1

4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate

Cat. No. B2671717
CAS RN: 297150-13-1
M. Wt: 341.18
InChI Key: BKARZXRIGSJUAK-UHFFFAOYSA-N
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Description

4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate is a chemical compound with the molecular formula C13H9BrO4S . It has gained significant interest in scientific research.


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate consists of 13 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 4 oxygen atoms, and 1 sulfur atom . The average mass is 341.177 Da and the monoisotopic mass is 339.940491 Da .

Scientific Research Applications

Molecular Electronics

4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate serves as a precursor for synthesizing complex molecular structures that are crucial in the development of molecular electronics. For instance, aryl bromides, including 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, have been identified as useful building blocks for creating thiol end-capped molecular wires through efficient synthetic transformations (Stuhr-Hansen et al., 2005).

Optical and Photophysical Properties

The compound has been involved in postfunctionalization studies to investigate the impact of various functional groups on the optical and photophysical properties of poly(thiophene)s. These studies reveal that certain modifications can significantly enhance the solid-state emission of poly(thiophene)s, demonstrating the compound's potential in tailoring material properties for optical applications (Li et al., 2002).

Synthetic Chemistry

In synthetic chemistry, 4-Bromo-2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate has been used as a key intermediate in the total synthesis of complex molecules. For example, its utilization in the synthesis of clausamine E and furanoclausamine B highlights its versatility and importance in creating bioactive compounds through intricate synthetic routes (Mal & Roy, 2015).

Polymer Science

The compound has also found applications in polymer science, where it contributes to the regiospecific design of polythiophenes with pendant stable radical groups. This indicates its role in the development of polymers with specific electrical or optical properties, essential for advanced materials science (Xie & Lahti, 1999).

Kinetic and Mechanistic Studies

Kinetic studies involving the bromination of thiophen derivatives, including the 2-methoxycarbonyl derivative, provide insights into the reactivity and mechanistic pathways of such compounds in chemical reactions. This research contributes to our understanding of the fundamental principles governing chemical synthesis and reactivity (Linda & Marino, 1968).

properties

IUPAC Name

(4-bromo-2-methoxycarbonylphenyl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO4S/c1-17-12(15)9-7-8(14)4-5-10(9)18-13(16)11-3-2-6-19-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKARZXRIGSJUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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